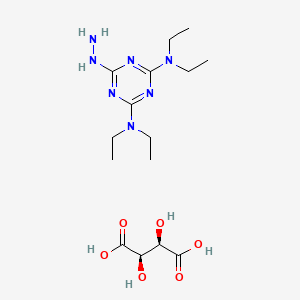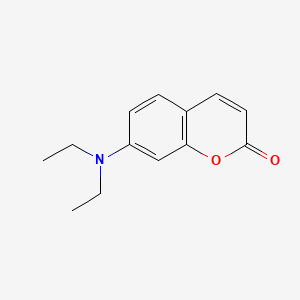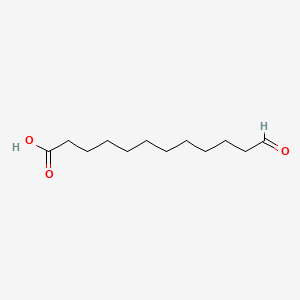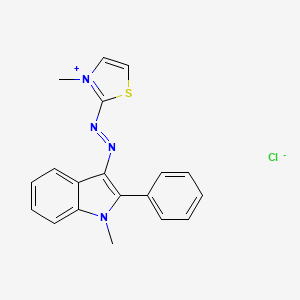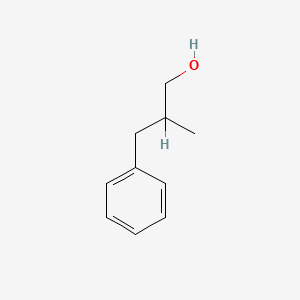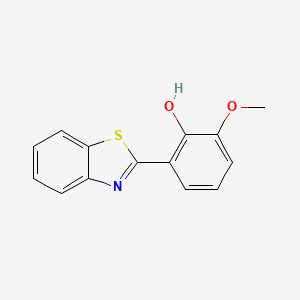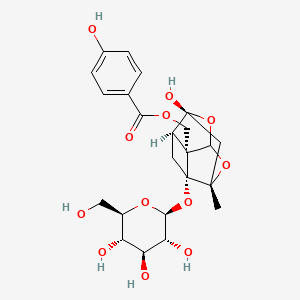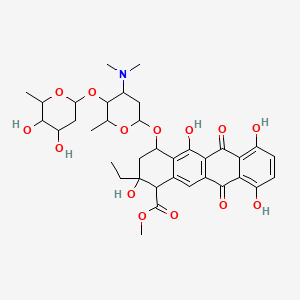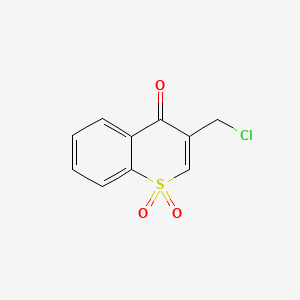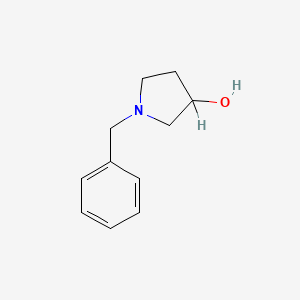
1-Benzyl-3-pyrrolidinol
Descripción general
Descripción
1-Benzyl-3-pyrrolidinol, also known as 1-Benzyl-3-hydroxypyrrolidine, is a chemical compound with the molecular formula C11H15NO . It has a molecular weight of 177.24 . It is used in the preparation of potent calcium antagonists and other derivatives .
Synthesis Analysis
The synthesis of (S)-1-benzyl-3-pyrrolidinol has been improved starting from L-malic acid and benzylamine. The synthesis of (S)-1-benzyl-3-hydroxypyrrolidine-2,5-dione was achieved via a melting reaction, without using any solvent. This was followed by reduction with sodium borohydride-iodine in tetrahydrofuran to synthesize the target compound .Molecular Structure Analysis
The molecular structure of 1-Benzyl-3-pyrrolidinol consists of a pyrrolidine ring attached to a benzyl group and a hydroxyl group . The structure is chiral, meaning it has a non-superimposable mirror image .Chemical Reactions Analysis
1-Benzyl-3-pyrrolidinone undergoes enzymatic asymmetric reduction to yield enantiopure 1-benzyl-3-hydroxypyrrolidine . This compound is a well-known intermediate for various drugs .Physical And Chemical Properties Analysis
1-Benzyl-3-pyrrolidinol is a liquid at room temperature with a density of 1.07 g/mL at 25 °C . It has a boiling point of 297.8±0.0 °C at 760 mmHg . The compound has a refractive index of 1.596 . It has two hydrogen bond acceptors, one hydrogen bond donor, and two freely rotating bonds .Aplicaciones Científicas De Investigación
Chiral Building Blocks in Pharmaceuticals
“1-Benzyl-3-pyrrolidinol” serves as a chiral building block for pharmaceuticals. Its optically active form is crucial for synthesizing compounds with specific desired activities. For instance, it has been used in the synthesis of barnidipine and DX-9065a, which are significant for their biological activities .
Biological Transformation
The compound undergoes biological transformation with microorganisms like Aspergillus sp., which hydroxylates 1-benzoylpyrrolidine to produce (S)-1-benzoyl-3-pyrrolidinol. This process is essential for obtaining the compound in an optically active form, which is more effective in pharmaceutical applications .
Stereoselective Esterification
“Stereoselective esterification” is another application where “1-Benzyl-3-pyrrolidinol” is involved. Commercial lipases are used for the kinetic resolution of the compound to enhance its optical purity, which is a critical parameter in drug synthesis .
Synthesis of Potent Calcium Antagonists
This compound has been utilized in the preparation of potent calcium antagonists. These are important for treating various cardiovascular diseases, showcasing the compound’s role in developing therapeutic agents .
Preparation of Functionalized Diazabicycles
“1-Benzyl-3-pyrrolidinol” is also used in the synthesis of highly functionalized diazabicycles. These structures are valuable in medicinal chemistry for creating complex molecules with potential therapeutic effects .
Enantioselective Synthesis
The enantioselective synthesis of “1-Benzyl-3-pyrrolidinol” is vital for producing enantiomerically pure substances. These substances are preferred in the pharmaceutical industry as they can provide more predictable pharmacological profiles .
Chemical Research and Development
In chemical R&D, “1-Benzyl-3-pyrrolidinol” is used for developing new synthetic methodologies. Researchers aim to create more efficient and less wasteful processes, contributing to green chemistry initiatives .
Educational and Analytical Chemistry
Lastly, “1-Benzyl-3-pyrrolidinol” finds its application in educational settings and analytical chemistry. It is used to teach stereochemistry concepts and for analytical methods development, such as chiral chromatography, which is essential for separating enantiomers in a mixture .
Mecanismo De Acción
Target of Action
It’s known that this compound is a chiral building block for pharmaceuticals . More research is needed to identify its specific targets and their roles.
Mode of Action
It’s known that this compound can be used in the preparation of potent calcium antagonists . Calcium antagonists work by blocking calcium channels, preventing calcium from entering cells of the heart and blood vessel walls, resulting in lower blood pressure.
Pharmacokinetics
The compound has a molecular weight of 177.24 , and it’s a liquid at room temperature with a density of 1.07 g/mL at 25 °C . These properties could influence its bioavailability and pharmacokinetics.
Result of Action
The molecular and cellular effects of 1-Benzyl-3-pyrrolidinol’s action are not well-documented. As a building block for pharmaceuticals, its effects would likely depend on the specific drug it’s incorporated into. For instance, when used in the preparation of calcium antagonists, it could contribute to the lowering of blood pressure .
Action Environment
It’s known that the compound should be stored at 2-8°c , suggesting that temperature could affect its stability. Other environmental factors such as pH and presence of other compounds could also potentially influence its action and efficacy.
Safety and Hazards
1-Benzyl-3-pyrrolidinol is classified as Acute Tox. 3 Oral, Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3 . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include wearing suitable protective equipment, washing hands and face thoroughly after handling, and using only outdoors or in a well-ventilated area .
Direcciones Futuras
While specific future directions for 1-Benzyl-3-pyrrolidinol are not mentioned in the search results, it is a useful intermediate in the synthesis of various drugs . Its use in the preparation of potent calcium antagonists suggests potential applications in the development of cardiovascular medications .
Propiedades
IUPAC Name |
1-benzylpyrrolidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c13-11-6-7-12(9-11)8-10-4-2-1-3-5-10/h1-5,11,13H,6-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQMXOIAIYXXXEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70998682 | |
| Record name | 1-Benzylpyrrolidin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70998682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-3-pyrrolidinol | |
CAS RN |
775-15-5 | |
| Record name | 1-(Phenylmethyl)-3-pyrrolidinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=775-15-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(Benzyl)pyrrolidin-3-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000775155 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Benzylpyrrolidin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70998682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(benzyl)pyrrolidin-3-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.157 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details













Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

